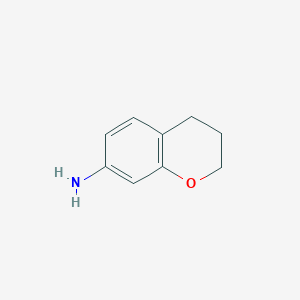

Chroman-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTKRFYLJBPEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Chroman-7-amine from Chroman-7-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The specific introduction of an amino group at the 7-position transforms the parent phenol, chroman-7-ol, into a versatile building block, Chroman-7-amine, opening avenues for further functionalization and modulation of pharmacological properties. This guide provides an in-depth technical exploration of the primary synthetic strategies for this conversion. We move beyond simple procedural lists to dissect the mechanistic rationale behind each approach, offering field-proven insights into experimental design, optimization, and troubleshooting. The focus is on robust, reproducible, and scalable methodologies, comparing the merits of modern catalytic systems against classical multi-step routes.

Introduction: The Strategic Importance of the 7-Amino-Chroman Moiety

The transformation of a phenolic hydroxyl group into an aromatic amine is a critical step in drug discovery. The hydroxyl group, while a useful hydrogen bond donor, can be a liability due to rapid phase II metabolism (glucuronidation or sulfation). Conversely, the arylamine is a richly functional handle. It serves as a key pharmacophoric element, a nucleophile for amide or sulfonamide bond formation, a precursor for diazotization, and a directing group for subsequent aromatic substitutions. The synthesis of this compound from its readily available phenolic precursor, Chroman-7-ol, is therefore a strategically important transformation for building libraries of novel drug candidates.

This guide will focus on the two most reliable and divergent strategies for achieving this transformation:

-

Strategy A: The Modern Approach - A two-step sequence involving activation of the phenol as a sulfonate ester followed by a Palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig Amination).

-

Strategy B: The Classical Approach - A multi-step sequence involving electrophilic aromatic nitration followed by reduction of the nitro group.

Additionally, we will explore emerging direct amination techniques that represent the cutting edge of synthetic methodology.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is dictated by factors including scale, functional group tolerance, required purity, and available resources. A high-level comparison is presented below.

| Metric | Strategy A: Buchwald-Hartwig Pathway | Strategy B: Nitration-Reduction Pathway | Emerging Direct Methods |

| Step Count | 2 (Activation + Coupling) | 2 (Nitration + Reduction) | 1 |

| Typical Overall Yield | High (60-90%) | Moderate to High (50-85%) | Variable, often moderate |

| Substrate Scope | Very Broad | Good, but sensitive to oxidation | Substrate-dependent, developing |

| Key Challenge | Catalyst/ligand cost & optimization | Regiocontrol of nitration | High temperatures, harsh reagents |

| Scalability | Excellent | Good, but handling of nitro-intermediates | Often limited to lab scale |

| Primary Waste Stream | Solvent, ligand, base | Acidic/basic aqueous waste, metal reductants | Solvent, byproducts |

In-Depth Analysis of Synthetic Pathways

Strategy A: The Buchwald-Hartwig Amination Pathway

This is arguably the most versatile and reliable method for this transformation. The phenolic hydroxyl group is not a suitable leaving group for nucleophilic substitution. Therefore, it must first be converted into a reactive species. Aryl triflates (trifluoromethanesulfonates, -OTf) are excellent substrates for palladium-catalyzed cross-coupling reactions.

The overall workflow is a two-stage process:

Caption: Workflow for the Buchwald-Hartwig approach.

3.1.1. Step 1: Activation via Triflation

-

Mechanistic Rationale: The conversion of the phenol to a triflate is essential. The triflate group is one of the best leaving groups in organic chemistry due to the extreme electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance and induction. This makes the ipso-carbon highly susceptible to oxidative addition by a Palladium(0) catalyst.

-

Experimental Considerations: The reaction is typically performed at low temperatures (0 °C to room temperature) to prevent side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the triflic acid generated in situ. The choice of triflating agent can be triflic anhydride (Tf₂O) or triflyl chloride (TfCl). Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive triflating agent.

3.1.2. Step 2: Palladium-Catalyzed C-N Coupling

-

Mechanistic Rationale: The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized C-N bond formation.[1] The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, inserts into the aryl-OTf bond of the chroman-7-yl triflate, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine source coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

-

Caption: Workflow for the classical nitration-reduction approach.

-

Mechanistic & Experimental Rationale:

-

Step 1: Nitration: The hydroxyl group of Chroman-7-ol is a powerful ortho-, para-directing group. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will attack the electron-rich aromatic ring. The key challenge is regiocontrol . The 6- and 8-positions are both activated. This will likely lead to a mixture of 6-nitro-chroman-7-ol and 8-nitro-chroman-7-ol. [2][3]Controlling the reaction temperature (typically keeping it low, e.g., 0-10 °C) is critical to minimize side reactions and potential over-nitration.

-

Step 2: Reduction: The nitro group is then reduced to the primary amine. This is a very reliable transformation with many available methods:

-

Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method.

-

Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in HCl, or Iron (Fe) in acetic acid are classic, robust, and cost-effective choices.

-

-

Purification: The final and most critical step in this sequence is the separation of the potential regioisomers of this compound, which typically requires careful column chromatography.

-

Emerging Strategies: Direct Amination Approaches

The direct conversion of phenols to anilines is a highly sought-after transformation as it represents the most atom-economical route.

-

Smiles Rearrangement: This method involves a three-part sequence of alkylation, intramolecular rearrangement, and hydrolysis, often performed in one pot. [4]The phenol is first alkylated with a reagent like 2-bromoisobutyramide. Under basic conditions, this intermediate undergoes an intramolecular nucleophilic aromatic substitution (the Smiles Rearrangement) to form an N-aryl amide, which is then hydrolyzed to the target aniline. [4]While elegant, this method's applicability can be substrate-dependent. [5]* Catalytic Direct Amination: Recent research has focused on transition-metal-catalyzed direct amination. For example, rhodium catalysts have been shown to facilitate the dehydrative condensation of phenols with amines, with water as the only byproduct. [6]Another approach uses palladium catalysis with hydrazine as both the amine and hydride source. [7][8]These methods are at the forefront of chemical research and offer a glimpse into more sustainable future syntheses.

Experimental Protocols

Protocol for Strategy A: Buchwald-Hartwig Pathway

Step 1: Synthesis of Chroman-7-yl trifluoromethanesulfonate

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Chroman-7-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Pyridine (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: If using DCM, add Pyridine (1.5 eq) to the solution and stir for 5 minutes.

-

Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often pure enough for the next step but can be purified by flash column chromatography on silica gel if necessary.

Step 2: Palladium-Catalyzed Amination to form this compound

-

Setup: To a flame-dried Schlenk tube or reaction vial, add the Pd-precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

-

Reagents: Add the base (e.g., NaOtBu, 1.4 eq) and the ammonia surrogate (e.g., Benzophenone imine, 1.2 eq).

-

Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (3x).

-

Solvent & Substrate: Add anhydrous Toluene or Dioxane, followed by the Chroman-7-yl triflate (1.0 eq) from Step 1.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

-

Hydrolysis (Workup): Cool the reaction to room temperature. Add 2M HCl solution and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

-

Extraction: Basify the mixture with aqueous NaOH or Na₂CO₃ until pH > 10. Extract the aqueous layer with Ethyl Acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield pure this compound.

Conclusion and Future Outlook

The synthesis of this compound from Chroman-7-ol is a key transformation for which chemists have a powerful and diverse toolkit. For reliability, scope, and yield, the Buchwald-Hartwig amination pathway stands as the gold standard for laboratory and process development settings. [9][10]Its modularity allows for fine-tuning through ligand and base selection. The classical nitration-reduction sequence , while appearing less elegant, remains a viable and economical option, provided the challenge of regioselectivity can be addressed, either through careful reaction control or efficient chromatographic separation.

Looking forward, the development of practical and scalable direct amination methods holds the greatest promise. [6][11]As these catalytic systems mature, they will offer a more sustainable and efficient route, reducing step-counts and waste generation, further empowering researchers in the rapid development of novel chroman-based therapeutics.

References

-

Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Chroman Derivatives. ChemRxiv. Available at: [Link]

-

Syntheses of Amines: Reductions and Rearrangements. YouTube. Available at: [Link]

-

Synthesis and molecular docking studies of new chromane. ScienceScholar. Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Chromane synthesis. Organic Chemistry Portal. Available at: [Link]

- Method preparing aromatic primary amine compound from phenol type compound.Google Patents.

-

Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. Available at: [Link]

-

The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]

-

Direct Amination of Phenols under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

-

Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. National Institutes of Health (NIH). Available at: [Link]

-

Visible-Light-Promoted Direct Amination of Phenols via Oxidative Cross-Dehydrogenative Coupling Reaction. ACS Publications. Available at: [Link]

-

Switchable Smiles Rearrangement for Enantioselective O-Aryl Amination. ACS Publications. Available at: [Link]

-

Direct Amination of Phenols under Metal-Free Conditions. ResearchGate. Available at: [Link]

-

Direct Conversion of Phenols into Primary Anilines with Hydrazine Catalyzed by Palladium. ResearchGate. Available at: [Link]

-

Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Hartwig Group, UC Berkeley. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Catalytic Amination of Phenols with Amines [organic-chemistry.org]

- 7. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Direct Amination of Phenols under Metal-Free Conditions [organic-chemistry.org]

Chroman-7-amine: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery Professionals

Introduction: The Chroman Scaffold and the Significance of the 7-Amino Moiety

The chroman scaffold is a privileged heterocyclic structure prominently featured in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its inherent structural rigidity and the synthetic tractability of its benzopyran core make it a cornerstone in medicinal chemistry.[1] The introduction of an amino group at the 7-position of the chroman ring, yielding Chroman-7-amine, profoundly influences the molecule's electronic and steric properties. This substitution is of particular interest to researchers and drug development professionals as it introduces a basic center, capable of forming salts and participating in hydrogen bonding, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[3][4] Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in harnessing its potential for the design of novel therapeutics, from anticancer agents to modulators of the central nervous system.[5][6]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively utilize this versatile chemical entity in their research endeavors. We will delve into the structural and molecular characteristics, provide insights into its solubility, acidity/basicity, and lipophilicity, and present established experimental and computational protocols for their determination.

Core Molecular and Physical Characteristics

A foundational understanding of a molecule begins with its basic structural and physical data. This information is essential for everything from calculating molar concentrations for assays to interpreting more complex analytical data.

Structural and Molecular Data

The fundamental structural and molecular properties of this compound are summarized in the table below. This data is critical for accurate record-keeping, analytical calculations, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | AChemBlock[7] |

| CAS Number | 50386-68-0 | BLD Pharm[8] |

| Molecular Formula | C₉H₁₁NO | BLD Pharm[8] |

| Molecular Weight | 149.19 g/mol | BLD Pharm[8] |

| SMILES | NC1=CC2=C(C=C1)CCCO2 | AChemBlock[7] |

Physical Properties

Note on Missing Experimental Data: The absence of publicly available, experimentally determined melting and boiling points for this compound highlights a gap in the current chemical literature. Researchers working with this compound are encouraged to perform these fundamental characterizations and publish their findings to contribute to the collective body of scientific knowledge.

Ionization Behavior: The Basicity of the 7-Amino Group (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, the primary amine at the 7-position is the key ionizable group, and its basicity is a determinant of the compound's solubility, membrane permeability, and potential for ionic interactions with biological targets.[9]

Predicted pKa of this compound

Due to the lack of experimentally determined pKa values for this compound in the scientific literature, computational prediction methods are employed to estimate this crucial property. Aromatic amines' basicity is influenced by the electronic effects of the ring system. Based on established computational models and comparison with structurally similar aromatic amines, the predicted pKa of the conjugate acid of this compound is estimated to be in the range of 4.5 - 5.5 . This prediction is based on methods such as those utilizing the Hammett equation for substituted anilines, which correlate electronic properties of substituents with acidity or basicity.[10][11]

It is important to note that this is a theoretical estimation, and experimental verification is highly recommended for any application where precise pKa values are critical.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[12][13] The simplicity and low cost of this technique make it a staple in physicochemical characterization.[13]

Principle: The method involves the gradual addition of a titrant (an acid) to a solution of the compound of interest (a base, in this case, this compound) and monitoring the resulting change in pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[14]

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system. Given that aromatic amines may have limited aqueous solubility, a co-solvent system (e.g., ethanol-water) may be necessary.[10]

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[14]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Titration Setup:

-

Place a known volume of the this compound solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To create an inert atmosphere and prevent oxidation, especially for amines, purge the solution with nitrogen gas before and during the titration.[14]

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the standardized acid titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the solution to equilibrate (stir for 30-60 seconds) and record the stable pH reading.[15]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point on the titration curve. More accurately, the pKa can be determined from the maximum of the first derivative of the titration curve.

-

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

The Ascendant Scaffold: A Technical Guide to Chroman-7-Amine Derivatives in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is paramount. Among these, the chroman nucleus has emerged as a "privileged structure," a testament to its recurrence in a multitude of biologically active natural products and synthetic compounds. This guide delves into a specific, yet profoundly promising, subset of this family: the chroman-7-amine derivatives.

The strategic incorporation of an amino group at the 7-position of the chroman ring system introduces a key locus for molecular interactions and a versatile handle for synthetic diversification. This seemingly simple modification unlocks a wealth of possibilities, enabling fine-tuning of physicochemical properties and facilitating targeted engagement with a range of biological targets. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives, providing a comprehensive resource for harnessing their therapeutic potential. We will explore their promise in oncology and neurodegenerative diseases, supported by detailed experimental protocols and an analysis of the critical structure-activity relationships that govern their efficacy.

I. The this compound Core: Synthetic Strategies and Chemical Versatility

The successful exploration of any chemical scaffold in medicinal chemistry hinges on the availability of robust and flexible synthetic routes. The this compound core can be accessed through several strategic approaches, primarily revolving around the initial construction of a substituted chroman-4-one, followed by the introduction or modification of the 7-amino functionality.

A. Foundational Synthesis of the Chroman-4-one Scaffold

The chroman-4-one skeleton is a common precursor to a wide array of chroman derivatives. A prevalent method for its synthesis involves the Michael addition of a phenol to an α,β-unsaturated nitrile, followed by an intramolecular Houben-Hoesch reaction.[1] For the synthesis of 7-substituted chroman-4-ones, a substituted resorcinol is an ideal starting material. For instance, 7-hydroxychroman-4-one can be synthesized from resorcinol and 3-chloropropionic acid in the presence of trifluoromethane sulfonic acid, followed by cyclization.[2]

A key intermediate for the synthesis of this compound is 7-nitro-4-chromanone.[3] This nitro-substituted scaffold provides a direct precursor to the 7-amino group via reduction.[4][5]

B. Introduction of the 7-Amino Moiety: A Gateway to Diversity

With the 7-substituted chroman-4-one in hand, the introduction of the crucial amine functionality can be achieved through several reliable methods.

A straightforward and widely used method is the reduction of the nitro group of 7-nitro-4-chromanone to a primary amine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-catalyzed reductions (e.g., with SnCl₂/HCl or Fe/HCl) being common choices.[4][5] This approach provides the parent 7-amino-4-chromanone, a versatile intermediate for further derivatization.

Figure 1: General synthetic route to primary and substituted chroman-7-amines via reduction of a nitro precursor.

For the direct formation of N-aryl or N-alkyl chroman-7-amines, the Buchwald-Hartwig amination is a powerful tool.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. In this context, a 7-bromo-4-chromanone can be coupled with a wide variety of primary or secondary amines to generate a diverse library of N-substituted this compound derivatives. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[6]

Figure 2: Synthesis of N-substituted chroman-7-amines via Buchwald-Hartwig cross-coupling.

II. Therapeutic Applications and Biological Activities

The this compound scaffold has demonstrated significant potential across multiple therapeutic areas, most notably in oncology and the treatment of neurodegenerative diseases. The nature and substitution of the 7-amino group play a pivotal role in defining the biological activity and target selectivity of these derivatives.

A. Anticancer Activity: Targeting Key Signaling Pathways

A growing body of evidence suggests that chroman derivatives can exert potent anticancer effects.[7] While direct studies on a broad range of this compound derivatives are emerging, research on structurally related coumarins provides valuable insights into their potential mechanisms of action. The PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer, appear to be key targets for these compounds.[8]

1. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is a hallmark of many cancers. Coumarin derivatives have been shown to suppress the activity of this pathway, leading to the induction of apoptosis in cancer cells.[8] It is hypothesized that this compound derivatives can be designed to act as potent and selective inhibitors of PI3K isoforms or mTOR. The 7-amino group can be functionalized to interact with key residues in the ATP-binding pocket of these kinases.

2. Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is also implicated in cancer. Certain natural products and their derivatives have been shown to modulate MAPK signaling.[10] The structural features of this compound derivatives can be optimized to interfere with the phosphorylation cascade of the MAPK pathway, thereby inhibiting cancer cell growth.

The following table summarizes the reported anticancer activity of some chroman and related derivatives:

| Compound Class | Cancer Cell Line | Activity | IC₅₀/GI₅₀ (µM) | Reference |

| Chroman derivative (6i) | MCF-7 (Breast) | Growth Inhibition | 34.7 | [7] |

| Coumarin derivatives | Various | PI3K/Akt/mTOR Inhibition | 4 to >200 | [8] |

| 6,8-dibromo-2-pentylchroman-4-one | - | SIRT2 Inhibition | 1.5 | [11] |

B. Neuroprotective Effects: A Multifaceted Approach

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The development of neuroprotective agents is a key therapeutic strategy. Chroman derivatives have shown promise in this area, and the 7-amino group offers a handle to modulate properties like blood-brain barrier permeability and target engagement.[12]

1. Antioxidant and Anti-inflammatory Properties: Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. The chroman ring system is known for its antioxidant properties, and the 7-amino group can be modified to enhance this activity. Furthermore, by modulating signaling pathways like NF-κB and MAPK, this compound derivatives can potentially suppress the production of pro-inflammatory cytokines in the brain.[13]

2. Inhibition of Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Natural product-based MAOIs are being actively investigated as potentially safer alternatives to conventional drugs.[14][15] The this compound scaffold can be tailored to design selective MAO inhibitors.

Figure 3: Potential neuroprotective mechanisms of this compound derivatives.

III. Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of research findings, detailed and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays relevant to the evaluation of this compound derivatives.

A. Synthesis Protocol: Reductive Amination of 7-Nitro-4-chromanone

This protocol describes the synthesis of a primary 7-amino-4-chromanone, a key building block for further derivatization.

Materials:

-

7-Nitro-4-chromanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 7-nitro-4-chromanone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Slowly add concentrated hydrochloric acid (10.0 eq) to the mixture at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 7-amino-4-chromanone.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Biological Evaluation Protocols

This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on the MCF-7 breast cancer cell line.[16][17][18]

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[19]

-

Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This protocol describes a method to evaluate the inhibitory activity of this compound derivatives against the PI3Kα isoform.[20][21]

Materials:

-

Recombinant human PI3Kα enzyme

-

PI(4,5)P₂ substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

This compound derivatives (dissolved in DMSO)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing the PI3Kα enzyme in kinase buffer.

-

Add the this compound derivatives at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known PI3K inhibitor as a positive control.

-

Add the enzyme solution to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PI(4,5)P₂ and ATP.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This protocol outlines the procedure for assessing the effect of this compound derivatives on the phosphorylation of Akt, a key downstream target of PI3K, in the SH-SY5Y neuroblastoma cell line.[22][23]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

This compound derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture SH-SY5Y cells and treat them with the this compound derivatives at desired concentrations for a specified time.

-

Lyse the cells using lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated Akt.

IV. Structure-Activity Relationships: Guiding Principles for Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound derivatives, the SAR can be dissected by considering substitutions at the 7-amino group, the chroman core, and other positions.

-

Substitution on the 7-Amino Group: The nature of the substituent on the 7-amino group is a critical determinant of biological activity.

-

N-Alkylation: Small alkyl groups may enhance lipophilicity and cell permeability.

-

N-Arylation: The introduction of an aryl group can facilitate π-π stacking interactions with aromatic residues in the target protein's binding site, potentially increasing potency. The electronic properties of the aryl ring (electron-donating or electron-withdrawing groups) can be fine-tuned to optimize these interactions.

-

Acylation: Converting the amine to an amide can alter the hydrogen bonding capacity and overall polarity of the molecule.

-

-

Substitution on the Chroman Ring: Modifications to the chroman scaffold itself can also significantly impact activity.

-

Position 2: Introduction of substituents at the 2-position can influence the stereochemistry and overall conformation of the molecule.

-

Position 4: The carbonyl group of the chroman-4-one is a key hydrogen bond acceptor. Its reduction or replacement can drastically alter the binding mode.

-

Other Aromatic Positions (5, 6, 8): Substitution at these positions with groups of varying size and electronic properties can modulate the electronic landscape of the aromatic ring and influence binding affinity. For instance, in some chroman-4-one series, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for certain activities.[11]

-

V. Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting cancer and neurodegenerative diseases.

The ability to readily modify the 7-amino group allows for the systematic exploration of chemical space and the optimization of interactions with specific biological targets. The insights gained from studies on related chroman and coumarin derivatives, particularly concerning their effects on the PI3K/Akt/mTOR and MAPK signaling pathways, provide a solid foundation for the rational design of new this compound-based inhibitors.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of N-substituted this compound derivatives are needed to establish a more comprehensive understanding of their SAR.

-

Target Deconvolution: Elucidating the specific molecular targets of the most active compounds is crucial for understanding their mechanism of action and for guiding further optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the principles of rational drug design and employing the robust synthetic and biological evaluation methodologies outlined in this guide, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

-

Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. [Link]

-

ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

-

ACS Publications. (n.d.). Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification. [Link]

-

ResearchGate. (n.d.). Reductive amination of various nitro compounds with aldehydes. [Link]

-

Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones 2–12. [Link]

-

PubMed. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

-

PubMed Central. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]

-

Bentham Science. (n.d.). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. [Link]

-

ACS Publications. (2024). Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors. [Link]

-

RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). [Link]

-

ResearchGate. (n.d.). Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells treated with TRAIL (100ng/ml) for 6h, 24h, 72h or combinations of the compounds (respectively. [Link]

-

PubMed. (n.d.). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

-

ResearchGate. (n.d.). A. Western blot demonstrating reduced Akt phosphorylation in SH-SY5Y... [Link]

-

MDPI. (n.d.). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

-

PubMed. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. [Link]

-

ResearchGate. (n.d.). MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were... [Link]

-

PubMed Central. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

-

PubMed Central. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]

-

Frontiers. (n.d.). An isoflavone-enriched diet alleviates Parkinson's disease in mice by inhibiting ferroptosis through gut microbiota-mediated serotonin production. [Link]

-

protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

-

YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. [Link]

-

PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

-

Bentham Science. (n.d.). Amine Oxidase Inhibitors and Development of Neuroprotective Drugs. [Link]

-

PubMed Central. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]

-

MDPI. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

-

ScienceDirect. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [Link]

-

ResearchGate. (n.d.). How many cells do I need for mtt assay for each well?. [Link]

-

Semantic Scholar. (n.d.). and NH,S- substituted 1,4-quinones. [Link]

-

PubMed Central. (2020). Testing considerations for phosphatidylinositol‐3‐kinase catalytic subunit alpha as an emerging biomarker in advanced breast cancer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification | Poster Board #1811 - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [edgccjournal.org]

- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Molecules | Free Full-Text | Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma [mdpi.com]

- 16. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Biological Activity & Therapeutic Potential of Substituted Chroman-7-amines

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of Substituted Chroman-7-amines . This analysis focuses on the saturated chroman (3,4-dihydro-2H-1-benzopyran) core, distinguishing it from its oxidized coumarin counterparts, and highlights its emerging role in targeted oncology (YAP/TAZ inhibition) and CNS pharmacology.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The Chroman-7-amine scaffold represents a privileged substructure in medicinal chemistry, distinct from its widely utilized oxidized analog, 7-aminocoumarin. While coumarins are famed for fluorescence, the saturated this compound core serves as a critical pharmacophore for bioactive small molecules .[1]

Its reduced planarity (compared to coumarin) and the electron-donating capability of the 7-amino group (aniline-like) make it an ideal scaffold for:

-

Covalent Kinase/Transcription Inhibition: Specifically as a precursor for YAP/TAZ-TEAD inhibitors in oncology.

-

CNS Ligands: Acting as bioisosteres for 7-aminotetralins in serotonin (5-HT) and dopamine receptor modulation.

-

Fluorescent Probe Development: Serving as "turn-on" precursors that regain fluorescence upon oxidative enzymatic activity.

This guide analyzes the Structure-Activity Relationships (SAR), synthesis, and validated experimental protocols for this scaffold.

Chemical Space & Mechanism of Action

The Pharmacophore

The this compound consists of a benzene ring fused to a saturated dihydropyran ring, with an amine group at position 7.

-

Numbering: The oxygen is position 1; the amine is at position 7 (meta to the ether oxygen).

-

Electronic Properties: The O1 atom acts as a Hydrogen Bond Acceptor (HBA), while the 7-NH₂ acts as both a Hydrogen Bond Donor (HBD) and a nucleophilic handle for derivatization.

-

Conformation: Unlike the planar coumarin, the chroman ring adopts a "half-chair" conformation, allowing for specific steric fits in enzyme pockets (e.g., kinases) that planar molecules cannot access.

Key Therapeutic Targets

A. Oncology: YAP/TAZ-TEAD Inhibition

Recent patent literature (e.g., EP4175658A1) identifies 7-aminochroman-4-one derivatives as potent inhibitors of the YAP/TAZ-TEAD transcriptional complex.

-

Mechanism: The Hippo pathway effectors YAP and TAZ bind to TEAD transcription factors to drive cancer cell proliferation. Small molecules derived from 7-aminochroman-4-one can covalently modify cysteines within the TEAD palmitate-binding pocket or disrupt the protein-protein interaction.

-

Significance: This is a "hot" target for mesothelioma, uveal melanoma, and NF2-deficient tumors.

B. CNS Pharmacology: 5-HT & Dopamine Modulation

Substituted chroman-7-amines act as bioisosteres for 7-amino-2-aminotetralins (e.g., 7-OH-DPAT analogs).

-

5-HT7 & 5-HT1A Receptors: Substitution on the 7-nitrogen (e.g., N-sulfonamides or N-alkyl groups) modulates affinity. The chroman oxygen mimics the electronic effects of the 7-OH group in tetralins but improves metabolic stability (preventing rapid glucuronidation).

-

Dopamine D3: N-substituted chroman-7-amines have shown partial agonism profiles, useful for antipsychotic drug design with reduced extrapyramidal side effects.

Visualization: Pharmacological Pathways

The following diagram illustrates the divergent biological activities based on the oxidation state and substitution of the this compound core.

Figure 1: Divergent biological applications of the this compound scaffold based on chemical modification.

Experimental Protocols

Synthesis of 7-Aminochroman-4-one (Key Intermediate)

This protocol describes the preparation of the 4-one derivative, a critical intermediate for YAP/TAZ inhibitors, via hydrolysis of the acetamide precursor.

Reagents:

-

N-(4-oxochroman-7-yl)acetamide

-

12 M Hydrochloric Acid (HCl)[2]

-

Ethanol (EtOH)[2]

-

Saturated aqueous NaHCO₃[2]

-

Ethyl Acetate (EtOAc)[2]

Methodology:

-

Dissolution: Dissolve N-(4-oxochroman-7-yl)acetamide (1.0 eq) in a mixture of EtOH and water (10:1 ratio).

-

Acid Hydrolysis: Add 12 M HCl (approx. 5-10 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 2 hours. Monitor via TLC (disappearance of starting material).

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Suspend the residue in saturated aqueous NaHCO₃ (pH ~8).

-

Extract the aqueous layer with EtOAc (3 x 10 mL).

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 7-aminochroman-4-one .

-

Validation: Verify structure via ¹H-NMR (Look for disappearance of acetyl methyl singlet at ~2.1 ppm and appearance of broad NH₂ signal).

-

In Vitro Cytotoxicity Assay (MCF-7 & HepG2)

To evaluate the anticancer potential of substituted chroman-7-amines (e.g., N-substituted derivatives).

Materials:

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

-

Control: Cisplatin or Doxorubicin.

Workflow:

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with the test compound (substituted this compound) at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO solvent control (<0.1%).[2]

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions on the this compound core.

| Position | Substitution | Effect on Biological Activity |

| N-7 (Amine) | Free Amine (-NH₂) | Moderate polarity; potential for metabolic conjugation. |

| N-7 | Acetamide (-NHAc) | Prodrug form; reduced basicity; often inactive until hydrolyzed. |

| N-7 | Sulfonamide (-NHSO₂R) | Class III Antiarrhythmic activity (hERG channel blocking potential). |

| N-7 | Benzyl/Arylalkyl | CNS Activity: Increases affinity for 5-HT/Dopamine receptors (lipophilic pocket interaction). |

| C-4 | Carbonyl (=O) | YAP/TAZ Inhibition: Essential for Michael acceptor reactivity in specific covalent inhibitors. |

| C-4 | Hydroxyl (-OH) | Antioxidant: Increases radical scavenging (similar to Vitamin E). |

| Ring System | Oxidation (Coumarin) | Fluorescence: Drastic increase in quantum yield; loss of "pucker" (planarity). |

Future Outlook & Strategic Recommendations

-

Scaffold Hopping: Researchers should utilize the this compound core as a metabolically stable bioisostere for the indole ring in tryptamine-derived drugs. The oxygen atom provides a hydrogen bond acceptor without the metabolic liability of an NH indole.

-

Covalent Inhibitors: The 7-aminochroman-4-one scaffold is under-exploited. Derivatization at the 3-position (alpha to carbonyl) combined with the 7-amine handle offers a vector for designing dual-action covalent inhibitors for kinases (e.g., DYRK1A).

-

Theranostics: Develop "Pro-fluorescent" drugs where the this compound (non-fluorescent) is oxidized in vivo to the 7-aminocoumarin (fluorescent) upon target engagement or metabolic activation, allowing for real-time drug distribution tracking.

References

-

Inhibitors of YAP/TAZ-TEAD Oncoproteins, Synthesis and Use Thereof. Google Patents (EP4175658A1).Link

-

Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules (NIH).Link

-

Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Semantic Scholar.Link

-

Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Journal of Medicinal Chemistry.Link

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy.Link

Sources

An In-depth Technical Guide to Chroman-7-amine Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold in Medicinal Chemistry

The chroman ring system, a bicyclic heterocycle consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the field of medicinal chemistry.[1][2] This "privileged scaffold" is widely distributed in natural products and has been extensively utilized in the synthesis of a diverse array of pharmacologically active compounds.[1][2][3][4] Chroman derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5] Among the various substituted chromans, chroman-7-amine has emerged as a particularly valuable core for the development of novel therapeutics. The strategic placement of the amino group at the 7-position provides a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives. It is designed to serve as a technical resource for researchers and drug development professionals, offering insights into the rational design of novel this compound-based therapeutic agents. We will delve into the key structural modifications that influence biological activity, explore relevant case studies, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The this compound Core: A Versatile Pharmacophore

The this compound scaffold is characterized by a dihydropyran ring fused to a benzene ring, with an amino group at the 7-position. The numbering of the chroman ring system is crucial for understanding and discussing SAR.

Caption: The core structure of this compound with key positions for chemical modification highlighted.

The amino group at the 7-position is a key determinant of the scaffold's utility. It can act as a hydrogen bond donor and acceptor, and its basicity can be readily modulated through substitution. This allows for the introduction of a wide variety of functional groups to probe interactions with biological targets and to optimize pharmacokinetic properties.

Key Biological Targets and Therapeutic Potential

This compound derivatives have been investigated for their activity against a range of biological targets, leading to their exploration in several therapeutic areas.

-

Kinase Inhibition: The chroman scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.[6] Modifications of the chroman core can lead to potent and selective inhibitors of various kinases involved in cell signaling pathways.

-

Neurodegenerative Diseases: Chroman derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1][2] For instance, some chroman-based compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[1][7]

-

Anticancer Activity: Several chroman-based compounds have demonstrated significant anticancer properties.[5][8] Their mechanisms of action can vary, including the inhibition of tumor necrosis factor-α (TNF-α) production and the induction of cell cycle arrest.[9][10]

-

Antimicrobial and Anti-inflammatory Effects: The chroman scaffold is also associated with antimicrobial and anti-inflammatory activities.[3][5]

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the chroman core.

Modifications at the 7-Amino Group

The 7-amino group is a primary site for modification. Acylation, alkylation, and arylation of this group can lead to profound changes in activity. For example, in a series of 7-amino-4-methylcoumarin derivatives, the formation of Schiff bases at the 7-amino position resulted in compounds with good anti-inflammatory and analgesic activities.[9]

Substitutions on the Aromatic Ring (Positions 5, 6, and 8)

Modifications on the aromatic part of the chroman ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

-

Position 7: While this guide focuses on 7-amino derivatives, it's noteworthy that a methoxy group at the 7-position has been shown to be important for the anti-inflammatory activity of some chromene derivatives by blocking TNF-α production.[9] This highlights the significance of the electronic nature of the substituent at this position. In studies on flavonoids, a methoxy group at the C7 position was found to enhance anti-inflammatory activity.[11]

-

Other Aromatic Positions: The introduction of electron-withdrawing or electron-donating groups at positions 5, 6, and 8 can modulate the overall electron density of the aromatic ring and influence binding affinity.

Modifications on the Pyran Ring (Positions 2, 3, and 4)

Alterations to the pyran ring can impact the molecule's conformation and introduce chiral centers, which can be critical for selective target engagement.

-

Position 2: Substitution at the 2-position can significantly affect activity. For example, the presence of a 3,4,5-trimethoxyphenyl group at this position in a 7-methoxy-2H-chromene was found to be a potent blocker of TNF-α production.[9]

-

Position 3: The introduction of substituents at the 3-position has been explored in the context of dual-affinity ligands for the 5-HT1A receptor and the serotonin transporter.[12]

-

Position 4: The 4-position is often a carbonyl group (chroman-4-one or chromanone). Modifications at this position, such as the introduction of a spirocyclic system, have led to the discovery of compounds with promising antimalarial activity.[13]

The following table summarizes some key SAR findings for chroman derivatives from the literature.

| Modification Site | Substituent/Modification | Observed Effect | Therapeutic Area | Reference |

| 7-position (Aromatic Ring) | Methoxy group | Enhanced anti-inflammatory activity | Anti-inflammatory | [9][11] |

| 7-position (Aromatic Ring) | Alkyl or aryl carbon chains at the hydroxyl group | Reduced antimicrobial activity | Antimicrobial | [14] |

| 2-position (Pyran Ring) | 3,4,5-trimethoxyphenyl group | Potent blocker of TNF-α production | Anti-inflammatory | [9] |

| 3-position (Pyran Ring) | Amino substituents in lactam-fused derivatives | Dual affinity for 5-HT1A receptor and serotonin transporter | CNS disorders | [12] |

| 4-position (Pyran Ring) | Spirocyclic system | Promising antimalarial activity | Antimalarial | [13] |

Experimental Workflows for SAR Investigation

A systematic investigation of the SAR of this compound derivatives typically involves a multi-step process encompassing chemical synthesis, in vitro biological evaluation, and data analysis.

Caption: A typical experimental workflow for the investigation of this compound SAR.

General Synthetic Strategy

The synthesis of this compound derivatives often starts from readily available phenols, such as resorcinol. A common approach involves the following key steps:

Protocol: Synthesis of 7-Hydroxychroman-4-one (a precursor to this compound)

-

Step 1: Friedel-Crafts Acylation: Resorcinol is reacted with a suitable three-carbon synthon, such as 3-bromopropionic acid, in the presence of a strong acid catalyst like triflic acid.[14]

-

Step 2: Intramolecular Cyclization: The resulting intermediate is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization to form the 7-hydroxychroman-4-one core.[14]

-

Step 3: Conversion to 7-Aminochroman: The 7-hydroxy group can be converted to the desired 7-amino group through standard functional group interconversion methods, such as nitration followed by reduction.

Further diversification can be achieved by introducing various substituents at different positions of the chroman core. For example, alkyl or benzyl halides can be used to modify the 7-hydroxyl group before its conversion to an amine, or to directly alkylate the 7-amino group.[14]

In Vitro Biological Evaluation

The choice of biological assay depends on the intended therapeutic target. For instance, if the goal is to develop kinase inhibitors, an in vitro kinase inhibition assay would be appropriate.

Protocol: General Kinase Inhibition Assay

-

Step 1: Reagent Preparation: Prepare solutions of the test compounds (this compound derivatives), the target kinase, the substrate, and ATP at appropriate concentrations in a suitable buffer.

-

Step 2: Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Step 3: Detection: After a defined incubation period, stop the reaction and measure the extent of substrate phosphorylation. This can be done using various detection methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

-

Step 4: Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Future Directions and Outlook

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:

-

Target-Specific Design: The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of this compound derivatives with high affinity and selectivity for specific biological targets.[15][16]

-

Exploration of New Therapeutic Areas: While much of the focus has been on cancer and neurodegenerative diseases, the broad-spectrum bioactivity of chromans suggests their potential in other areas, such as infectious diseases and metabolic disorders.

-

Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of this compound analogs will be crucial for expanding the chemical space and accelerating the drug discovery process.[17]

References

- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Applied Biological Chemistry, 68(1), 1.

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-22.

- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024). Journal of Biomolecular Structure and Dynamics, 1-13.

- Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (n.d.). ACS Omega.

- Chroman derivatives, medicaments and use in therapy. (2006).

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry, 66, 116807.

- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology.

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry, 66, 116807.

- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). Molecules, 28(20), 7184.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- SAR of 4‐aryl‐4H‐chromene derivatives as Src kinase inhibitor. (n.d.).

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry, 6, 55.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega.

- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). Molecules.

- Chromone: A Valid Scaffold in Medicinal Chemistry. (n.d.). Chemical Reviews.

- Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (n.d.). Bioorganic & Medicinal Chemistry Letters.

- a valid scaffold in Medicinal Chemistry - Chromone. (n.d.). CORE.

- Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors. (n.d.). European Journal of Medicinal Chemistry.

- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar.

- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). Molecules, 25(7), 1613.

- Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. (n.d.). ChemRxiv.

- Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (n.d.). Current Computer-Aided Drug Design.

- A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. (n.d.). Digital Discovery.

Sources

- 1. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006032086A1 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

Therapeutic Potential of Chroman-7-amine Analogs: A Technical Guide

The following technical guide details the therapeutic landscape of Chroman-7-amine analogs , focusing on their emerging role in targeted oncology (YAP/TAZ-TEAD inhibition) and their established utility as bioisosteres in CNS drug discovery.

Executive Summary

The This compound scaffold (7-amino-3,4-dihydro-2H-1-benzopyran) represents a privileged substructure in medicinal chemistry. Historically utilized as a bioisostere for 7-aminotetralins in CNS ligand design, this scaffold has recently gained prominence as a critical "anchor" moiety for covalent inhibitors of the YAP/TAZ-TEAD protein-protein interaction—a high-value target in the Hippo signaling pathway. This guide analyzes the structural advantages of the this compound core, delineates its primary therapeutic targets, and provides validated protocols for synthesis and biological interrogation.

Structural Biology & SAR: The Chroman Advantage

The this compound scaffold is distinguished by the presence of an intracyclic oxygen atom at position 1, which differentiates it from its carbocyclic analog, 7-aminotetralin . This structural nuance imparts specific physicochemical properties critical for drug-target interactions.

Pharmacophore Comparison

-

Electronic Effects: The oxygen atom at position 1 exerts an electron-donating effect via resonance, increasing the electron density of the aromatic ring. This modulates the pKa of the 7-amine, making it a distinct hydrogen bond donor/acceptor compared to the tetralin analog.

-

Conformational Constraint: The fused dihydropyran ring locks the amine vector, reducing entropic penalty upon binding.

-

Lipophilicity (LogP): The ether oxygen lowers the cLogP relative to tetralin, potentially improving aqueous solubility and metabolic clearance profiles while maintaining blood-brain barrier (BBB) permeability for CNS targets.

Quantitative SAR Data (Representative)

The following table illustrates the shift in binding affinity and physicochemical properties when transitioning from a tetralin to a chroman core in theoretical dopamine D3 receptor ligands.

| Feature | 7-Aminotetralin Core | This compound Core | Impact of Modification |

| H-Bond Potential | Donor (Amine) | Donor (Amine) + Acceptor (O1) | Additional anchor point for Ser/Thr residues. |

| cLogP | ~2.8 (High) | ~2.1 (Moderate) | Improved solubility; reduced non-specific binding. |

| Metabolic Liability | Benzylic oxidation (C1/C4) | C2/C3 oxidation | The O1 atom alters P450 oxidation sites. |

| Target Selectivity | High D2/D3 affinity | Tunable D3/5-HT affinity | Oxygen placement steers selectivity via steric exclusion. |

Primary Therapeutic Target: YAP/TAZ-TEAD Interaction

The most significant recent application of this compound analogs is in the inhibition of the Hippo signaling pathway , specifically targeting the interaction between YAP/TAZ (transcriptional co-activators) and TEAD (transcription factors). Dysregulation of this pathway drives malignant pleural mesothelioma, non-small cell lung cancer, and other solid tumors.

Mechanism of Action

This compound derivatives serve as the scaffold for small molecules that bind to the palmitate-binding pocket of TEAD. The 7-amine group is frequently derivatized with an acrylamide warhead to form a covalent bond with a conserved Cysteine residue (e.g., Cys359 in TEAD1) or used as a linker to extend into the hydrophobic core.

-

Binding Mode: The chroman core sits in the hydrophobic pocket, mimicking the endogenous palmitate ligand.

-

Therapeutic Effect: Preventing YAP/TEAD complex formation blocks the transcription of pro-proliferative genes (CTGF, CYR61), inducing apoptosis in tumor cells.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of this compound analogs within the Hippo pathway.